molecular formula C15H11NO2 B8642298 N-(3-ethynylphenyl)-2-hydroxybenzamide

N-(3-ethynylphenyl)-2-hydroxybenzamide

Cat. No.: B8642298
M. Wt: 237.25 g/mol
InChI Key: QZHAFXQOZVJIOM-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-hydroxybenzamide is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

N-(3-ethynylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C15H11NO2/c1-2-11-6-5-7-12(10-11)16-15(18)13-8-3-4-9-14(13)17/h1,3-10,17H,(H,16,18)

InChI Key

QZHAFXQOZVJIOM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound A (0.276 g, 2 mmol) is dissolved in 10 mL of dichloromethane, 1-Hydroxybenzotriazole Hydroxybenzotriazole monohydrate monohydrate (0.270 g, 2 mmol) and N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.383 g, 2 mmol) are then added thereinto. The abovementioned solution is added by 3-Ethynylanlilne (the compound B, 0.258 ml, 2.2 mmol) and stirred under room temperature for 66 hours. The mixture is treated by using a rotary evaporator. After extracting by dichloromethane and removing water by magnesium sulphate, the precipitate is collected and washed by hot ethanol, so as to obtain the purple compound No. 3.
[Compound]
Name
compound A
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1-Hydroxybenzotriazole Hydroxybenzotriazole monohydrate monohydrate
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
0.383 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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